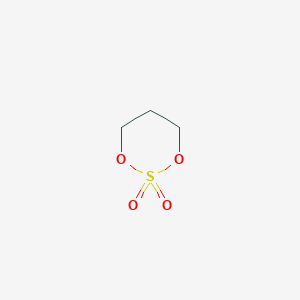
Sulfuro de pentafluorofenilo
Descripción general
Descripción
Pentafluorophenyl sulfide (PFP-S) is a chemical compound that has been widely used in various scientific research applications due to its unique properties. It is a colorless, volatile liquid with a pungent odor and is highly soluble in water. PFP-S is also known as pentafluorophenyl sulfoxide, pentafluorophenyl sulfone, and pentafluorophenyl sulfonate.
Aplicaciones Científicas De Investigación
Reactivo y catalizador en la síntesis de compuestos orgánicos
El sulfuro de pentafluorofenilo es un compuesto soluble en agua que se utiliza en diversas aplicaciones de investigación científica. Sirve como reactivo y catalizador en la síntesis de compuestos orgánicos y en varias reacciones orgánicas . Esto lo convierte en una herramienta versátil en el campo de la química orgánica, donde puede facilitar la formación de moléculas complejas.
Síntesis catalizada por carbenos N-heterocíclicos
El carbeno N-heterocíclico estable 1,3-bis(2,6-diisopropilfenil)-imidazol-2-ilideno puede activar el enlace C—Si del trimetilsilicio pentafluorofenilo eficazmente para iniciar la reacción de sustitución nucleofílica con el éster tiosulfónico, produciendo productos de this compound con rendimientos del 34%~98% . Este método proporciona una forma eficiente para la construcción de enlaces C(sp2)—S, que son cruciales en muchos compuestos químicos.
Direcciones Futuras
Perfluoroaryl reagents, including Pentafluorophenyl sulfide, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They also have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . These reagents are expected to find more applications in biological chemistry in the future .
- “Genetically encoded discovery of perfluoroaryl macrocycles that bind to albumin and exhibit extended circulation in vivo” published in Nature Communications .
- “Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation” published in Chemistry – A European Journal .
- “Structural and Electronic Effects of Pentafluorophenyl Substituents on …” published in ACS Publications .
Mecanismo De Acción
Target of Action
Pentafluorophenyl sulfide is a fluorinated compound that primarily interacts with fluorinated stationary phases in chromatographic systems . These stationary phases are the primary targets of the compound. The unique selectivity of pentafluorophenyl (PFP) moieties makes them popular alternatives to traditional alkyl phases .
Mode of Action
The compound’s mode of action is characterized by its interaction with its targets, resulting in changes in the chromatographic results . PFP phases provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions compared to traditional alkyl phases . The presence of strong ion-exchange interactions is mainly due to the PFP phases, which generally exhibit greater retention of basic analytes than their alkyl counterparts .
Biochemical Pathways
These interactions could influence the retention and separation of analytes in chromatographic systems .
Pharmacokinetics
Its solubility in methanol suggests it may have good bioavailability.
Result of Action
The result of Pentafluorophenyl sulfide’s action is primarily observed in chromatographic systems, where it influences the retention and separation of analytes . Its unique interactions can provide alternative retention and selectivity compared to commonly used alkyl phases .
Action Environment
The action of Pentafluorophenyl sulfide can be influenced by environmental factors such as the composition of the mobile phase in chromatographic systems . The choice of mobile phase can affect the compound’s interactions with the stationary phase and, consequently, its efficacy in separating analytes .
Propiedades
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUZMRQINDFFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146378 | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-50-1 | |
| Record name | 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















